4-Chloro-3-cyclopropoxy-N,N-dimethylpyridin-2-amine
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Overview
Description
4-Chloro-3-cyclopropoxy-N,N-dimethylpyridin-2-amine is an organic compound with the molecular formula C10H13ClN2O. This compound is characterized by a pyridine ring substituted with a chloro group at the 4-position, a cyclopropoxy group at the 3-position, and a dimethylamino group at the 2-position. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-cyclopropoxy-N,N-dimethylpyridin-2-amine can be achieved through several methods. One common approach involves the diazotization of aminopyridines in the presence of trifluoromethanesulfonic acid, followed by heating in dimethylformamide. This method provides high yields and can be accelerated under microwave irradiation . Another method involves the amination of 2- and 4-halopyridines with dimethylamine, yielding the target product in high yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave irradiation and optimized reaction conditions ensures high efficiency and yield, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-cyclopropoxy-N,N-dimethylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups on the pyridine ring.
Substitution: The chloro and cyclopropoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
4-Chloro-3-cyclopropoxy-N,N-dimethylpyridin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of 4-Chloro-3-cyclopropoxy-N,N-dimethylpyridin-2-amine involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function. The pathways involved in these interactions are subject to ongoing research to fully elucidate the compound’s mechanism of action .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylpyridin-4-amine: Similar in structure but lacks the chloro and cyclopropoxy groups.
4-Chloro-3-methoxy-N,N-dimethylpyridin-2-amine: Similar but has a methoxy group instead of a cyclopropoxy group.
Uniqueness
4-Chloro-3-cyclopropoxy-N,N-dimethylpyridin-2-amine is unique due to the presence of both chloro and cyclopropoxy groups on the pyridine ring. These substituents confer distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C10H13ClN2O |
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Molecular Weight |
212.67 g/mol |
IUPAC Name |
4-chloro-3-cyclopropyloxy-N,N-dimethylpyridin-2-amine |
InChI |
InChI=1S/C10H13ClN2O/c1-13(2)10-9(14-7-3-4-7)8(11)5-6-12-10/h5-7H,3-4H2,1-2H3 |
InChI Key |
GHNWCJZGIVBSQU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=CC(=C1OC2CC2)Cl |
Origin of Product |
United States |
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